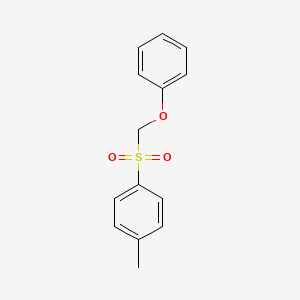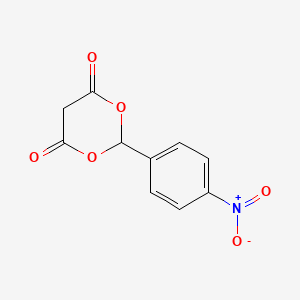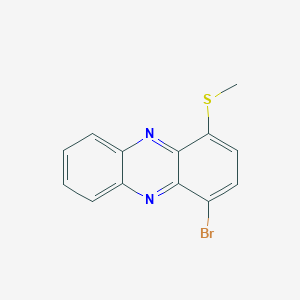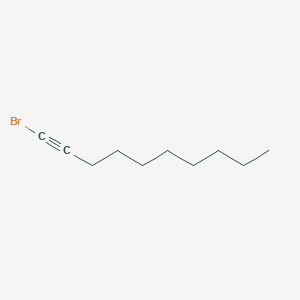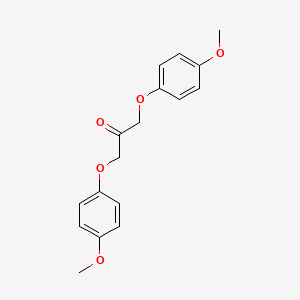![molecular formula C34H32N2O4 B14624888 2,2'-Decane-1,10-diylbis(1h-benzo[de]isoquinoline-1,3(2h)-dione) CAS No. 58726-68-4](/img/structure/B14624888.png)
2,2'-Decane-1,10-diylbis(1h-benzo[de]isoquinoline-1,3(2h)-dione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Decane-1,10-diylbis(1h-benzo[de]isoquinoline-1,3(2h)-dione) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a decane backbone with two benzo[de]isoquinoline-1,3(2h)-dione groups attached at the 1 and 10 positions, making it a symmetrical molecule with interesting chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Decane-1,10-diylbis(1h-benzo[de]isoquinoline-1,3(2h)-dione) typically involves a multi-step process. One common method starts with the preparation of 2,2’-decane-1,10-diylbis(oxy)dibenzaldehyde. This intermediate is then reacted with isonicotinohydrazide in ethanol under reflux conditions for several hours . The reaction mixture is then cooled to room temperature, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Decane-1,10-diylbis(1h-benzo[de]isoquinoline-1,3(2h)-dione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone forms.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Nitro and halogenated derivatives.
Applications De Recherche Scientifique
2,2’-Decane-1,10-diylbis(1h-benzo[de]isoquinoline-1,3(2h)-dione) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 2,2’-Decane-1,10-diylbis(1h-benzo[de]isoquinoline-1,3(2h)-dione) involves its interaction with specific molecular targets and pathways. The compound’s aromatic rings and functional groups allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Decane-1,10-diylbis(oxy)dibenzaldehyde: An intermediate in the synthesis of the target compound.
Benzo[de]isoquinoline-1,3(2h)-dione: A simpler analog with similar aromatic properties.
Naphthalene derivatives: Compounds with similar aromatic ring structures.
Uniqueness
2,2’-Decane-1,10-diylbis(1h-benzo[de]isoquinoline-1,3(2h)-dione) is unique due to its symmetrical structure and the presence of two benzo[de]isoquinoline-1,3(2h)-dione groups. This configuration imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
58726-68-4 |
|---|---|
Formule moléculaire |
C34H32N2O4 |
Poids moléculaire |
532.6 g/mol |
Nom IUPAC |
2-[10-(1,3-dioxobenzo[de]isoquinolin-2-yl)decyl]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C34H32N2O4/c37-31-25-17-9-13-23-14-10-18-26(29(23)25)32(38)35(31)21-7-5-3-1-2-4-6-8-22-36-33(39)27-19-11-15-24-16-12-20-28(30(24)27)34(36)40/h9-20H,1-8,21-22H2 |
Clé InChI |
KKSPVMLHIRZWCG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCCCCCCCCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


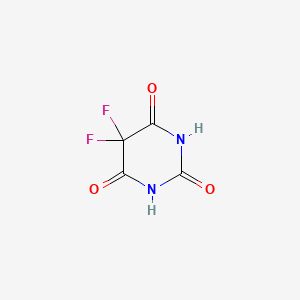
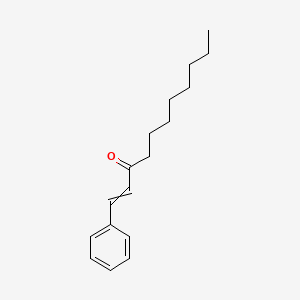

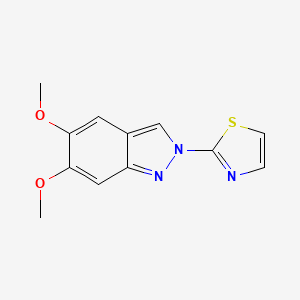
![(E)-Bis[2,4-dimethyl-3-(propan-2-yl)pentan-3-yl]diazene](/img/structure/B14624838.png)
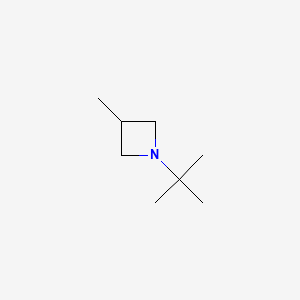
![2-[(Ethylsulfanyl)methyl]-1-methyl-1H-pyrrole](/img/structure/B14624843.png)
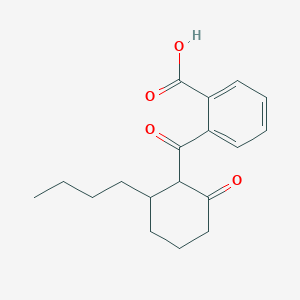
![1-[2-(4-Fluorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14624849.png)
